PEG5 Spacer Length: Optimal Intermediate Span Between PEG4 and PEG6 for Ternary Complex Tuning
Aldehyde-benzyl-PEG5-alkyne incorporates a five-unit PEG spacer (PEG5), occupying a strategic intermediate position between the widely adopted PEG4 (4 units) and PEG6 (6 units) standards. Comparative analysis of PROTAC linker length optimization campaigns reveals that progression from PEG4 to PEG8 can enhance ternary complex residence time by up to an order of magnitude, translating to lower cellular EC50 values [1]. In a Retro-2-based PROTAC study, GSPT1 degradation was demonstrated to depend critically on PEG linker length; PEG2-containing molecules induced degradation whereas alternative lengths did not, confirming that the PEG chain length, not merely its presence, determines biological activity [2]. Additionally, head-to-head comparison of PROTAC series revealed the cell activity trend PEG3 > PEG4 ≫ PEG2, establishing that a single-unit deviation (e.g., from PEG5 to PEG4 or PEG6) can produce a measurable difference in degradation potency depending on the specific E3 ligase-target pair geometry [3]. The PEG5 spacer thus provides an additional optimization point distinct from PEG4 and PEG6, enabling fine-tuning of the spatial orientation required for productive ubiquitination when the inter-pocket distance between E3 ligase and target protein does not align optimally with the ~14-15 Å (PEG4) or ~21-22 Å (PEG6) spans.
| Evidence Dimension | PEG spacer length effect on PROTAC ternary complex formation and cellular activity |
|---|---|
| Target Compound Data | PEG5: ~18-20 Å extended length (5 ethylene glycol repeat units); occupies intermediate conformational space between PEG4 and PEG6 |
| Comparator Or Baseline | PEG4: ~14-15 Å (4 units); PEG6: ~21-22 Å (6 units); PEG2: ~7-8 Å (2 units); PEG3: ~10-11 Å (3 units) |
| Quantified Difference | Each PEG unit adds ~3.5 Å; PEG3 > PEG4 ≫ PEG2 activity trend in head-to-head series; PEG4-to-PEG8 progression yields ~10-fold residence time enhancement |
| Conditions | PROTAC ternary complex formation assays; cell-based degradation studies using VHL or CRBN-recruiting PROTACs |
Why This Matters
Procurement of PEG5 linkers enables systematic linker-length SAR screening when PEG4 proves too short and PEG6 proves too long for optimal ternary complex geometry.
- [1] PTC-BOC Sciences. Why PEG4, PEG6, and PEG8 Remain the Gold Standard Linkers in Targeted Protein Degradation. Technical Resource, 2025. View Source
- [2] Synthesis and biological evaluation of Retro-2-based PROTACs reveal PEG-linker length and warhead impact on GSPT1 degradation. European Journal of Medicinal Chemistry, 2026. View Source
- [3] PeptidesBank. 2010159-56-3 Technical Note: PEG Linker Length-Dependent Cell Activity in PROTACs. View Source
